Cas no 1803761-23-0 (2-Chloro-6-formylphenylpropanal)

2-Chloro-6-formylphenylpropanal 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-formylphenylpropanal
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- インチ: 1S/C10H9ClO2/c1-7(5-12)10-8(6-13)3-2-4-9(10)11/h2-7H,1H3
- InChIKey: LUVHZDSIGREACG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C=O)=C1C(C=O)C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 193
- XLogP3: 2
- トポロジー分子極性表面積: 34.1
2-Chloro-6-formylphenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005107-250mg |
2-Chloro-6-formylphenylpropanal |
1803761-23-0 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
Alichem | A014005107-1g |
2-Chloro-6-formylphenylpropanal |
1803761-23-0 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
Alichem | A014005107-500mg |
2-Chloro-6-formylphenylpropanal |
1803761-23-0 | 97% | 500mg |
831.30 USD | 2021-06-22 |
2-Chloro-6-formylphenylpropanal 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
2-Chloro-6-formylphenylpropanalに関する追加情報
Introduction to 2-Chloro-6-formylphenylpropanal (CAS No. 1803761-23-0)
2-Chloro-6-formylphenylpropanal, identified by its Chemical Abstracts Service (CAS) number 1803761-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This aldehyde derivative features a chlorinated aromatic ring system coupled with a formyl group and an aldehyde functionality, making it a versatile intermediate in the synthesis of complex molecules.
The structural motif of 2-Chloro-6-formylphenylpropanal positions it as a valuable building block for the development of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating substituents on the benzene ring enhances its reactivity, enabling diverse chemical transformations. These include condensation reactions with amino acids, nucleophiles, and other functional groups, which are pivotal in constructing pharmacophores for drug discovery.
In recent years, the pharmaceutical industry has seen a surge in the demand for heterocyclic compounds that exhibit potent biological activity. 2-Chloro-6-formylphenylpropanal serves as an excellent precursor for synthesizing such compounds. Its ability to undergo Michael additions, aldol condensations, and cross-coupling reactions makes it indispensable in medicinal chemistry. Researchers have leveraged its reactivity to develop inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling applications of 2-Chloro-6-formylphenylpropanal is in the synthesis of small-molecule drugs that modulate protein-protein interactions. The formyl group acts as a reactive handle for linking other pharmacophoric units, while the chloro substituent provides stability and facilitates further functionalization. This dual functionality has been exploited to create molecules that interact with biological targets with high specificity.
Recent studies have highlighted the utility of 2-Chloro-6-formylphenylpropanal in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. By incorporating the 2-Chloro-6-formylphenylpropanal scaffold into drug candidates, researchers have been able to design molecules that inhibit aberrant kinase activity without affecting normal cellular processes. These efforts have led to the discovery of several promising candidates entering clinical trials.
The compound's role extends beyond kinase inhibition. It has also been employed in the synthesis of antiviral agents, where its structural features contribute to binding affinity and selectivity against viral proteases and polymerases. The chloro group enhances interactions with hydrophobic pockets in viral proteins, while the aldehyde moiety participates in hydrogen bonding networks essential for drug-receptor binding.
Synthetic methodologies have been refined to optimize the preparation of 2-Chloro-6-formylphenylpropanal on both laboratory and industrial scales. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable routes to this intermediate. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce various substituents at specific positions on the aromatic ring, tailoring the compound's properties for specific applications.
The growing interest in 2-Chloro-6-formylphenylpropanal has spurred innovation in computational chemistry and molecular modeling. These tools are essential for predicting how modifications to its structure will affect its biological activity. By integrating experimental data with computational insights, researchers can accelerate the drug discovery process significantly.
In conclusion,2-Chloro-6-formylphenylpropanal (CAS No. 1803761-23-0) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As synthetic chemistry continues to evolve, so too will the ways in which this compound contributes to advancing therapeutic solutions.
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